(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one is an organic compound characterized by the presence of an ethoxy group, two fluorine atoms, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-ethoxy-1,1-difluorobut-3-en-2-one typically involves the reaction of ethyl vinyl ether with difluoromethyl ketone under specific conditions. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the enone system. The reaction is typically conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to saturated ketones or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, saturated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone system can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one: shares similarities with other enone compounds, such as chalcones and α,β-unsaturated ketones.
Difluoromethyl ketones: Compounds with similar fluorine substitution patterns.
Uniqueness
The presence of both ethoxy and difluoromethyl groups in this compound distinguishes it from other enone compounds
Properties
CAS No. |
285135-89-9 |
---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.